

# Ethyl 2-Amino-4-fluorobenzoate molecular weight

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## Compound of Interest

Compound Name: Ethyl 2-Amino-4-fluorobenzoate

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An In-depth Technical Guide to **Ethyl 2-Amino-4-fluorobenzoate**: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 2-Amino-4-fluorobenzoate** is a fluorinated aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring an ethyl ester, an aniline-like amino group, and a strategically placed fluorine atom, makes it a versatile building block for synthesizing complex therapeutic agents. The presence of fluorine is particularly noteworthy, as it can profoundly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive technical overview of **Ethyl 2-Amino-4-fluorobenzoate**, beginning with its core molecular properties and molecular weight, and extending to synthetic methodologies, analytical characterization, and its pivotal role as a precursor in drug discovery, particularly for central nervous system (CNS) agents.<sup>[1]</sup>

## Core Molecular Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physicochemical properties. The molecular weight of a compound is a critical parameter, directly impacting reaction stoichiometry, analytical interpretation, and formulation.

The molecular formula for **Ethyl 2-Amino-4-fluorobenzoate** is  $C_9H_{10}FNO_2$ .<sup>[2][3]</sup> Based on this, the computed molecular weight is 183.18 g/mol.<sup>[2][3]</sup> This value is essential for all quantitative work, from weighing reagents for a synthesis to interpreting mass spectrometry data. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **Ethyl 2-Amino-4-fluorobenzoate**

Property	Value	Source(s)
Molecular Weight	183.18 g/mol	<sup>[2][3]</sup>
Molecular Formula	$C_9H_{10}FNO_2$	<sup>[2][3]</sup>
CAS Number	117324-05-7	<sup>[3][4]</sup>
IUPAC Name	ethyl 2-amino-4-fluorobenzoate	<sup>[3]</sup>
Boiling Point	271.2°C	<sup>[2]</sup>
Topological Polar Surface Area	52.3 Å <sup>2</sup>	<sup>[3]</sup>
Hydrogen Bond Donor Count	1	<sup>[3]</sup>
Hydrogen Bond Acceptor Count	3	<sup>[3]</sup>
Rotatable Bond Count	3	<sup>[3]</sup>
Storage Temperature	2-8°C	<sup>[2]</sup>

## The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a prevalent and highly successful strategy in modern drug discovery.<sup>[5]</sup> The fluorine atom in **Ethyl 2-Amino-4-fluorobenzoate** is not merely a structural component; it is a functional feature that imparts advantageous properties to downstream molecules.

- **Metabolic Stability:** Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The strong carbon-fluorine bond can block these sites of metabolism, increasing the molecule's half-life and bioavailability.
- **Receptor Binding Affinity:** Fluorine's high electronegativity can alter the electronic environment of the aromatic ring and participate in favorable interactions (such as hydrogen bonds or dipole-dipole interactions) within a target protein's binding pocket, potentially enhancing potency and selectivity.
- **Lipophilicity and Permeability:** Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier—a critical attribute for CNS-targeting drugs.

These effects explain why this scaffold is frequently employed in the synthesis of fluorinated benzodiazepines and other CNS agents, where enhanced metabolic stability and receptor binding are paramount.<sup>[1]</sup>

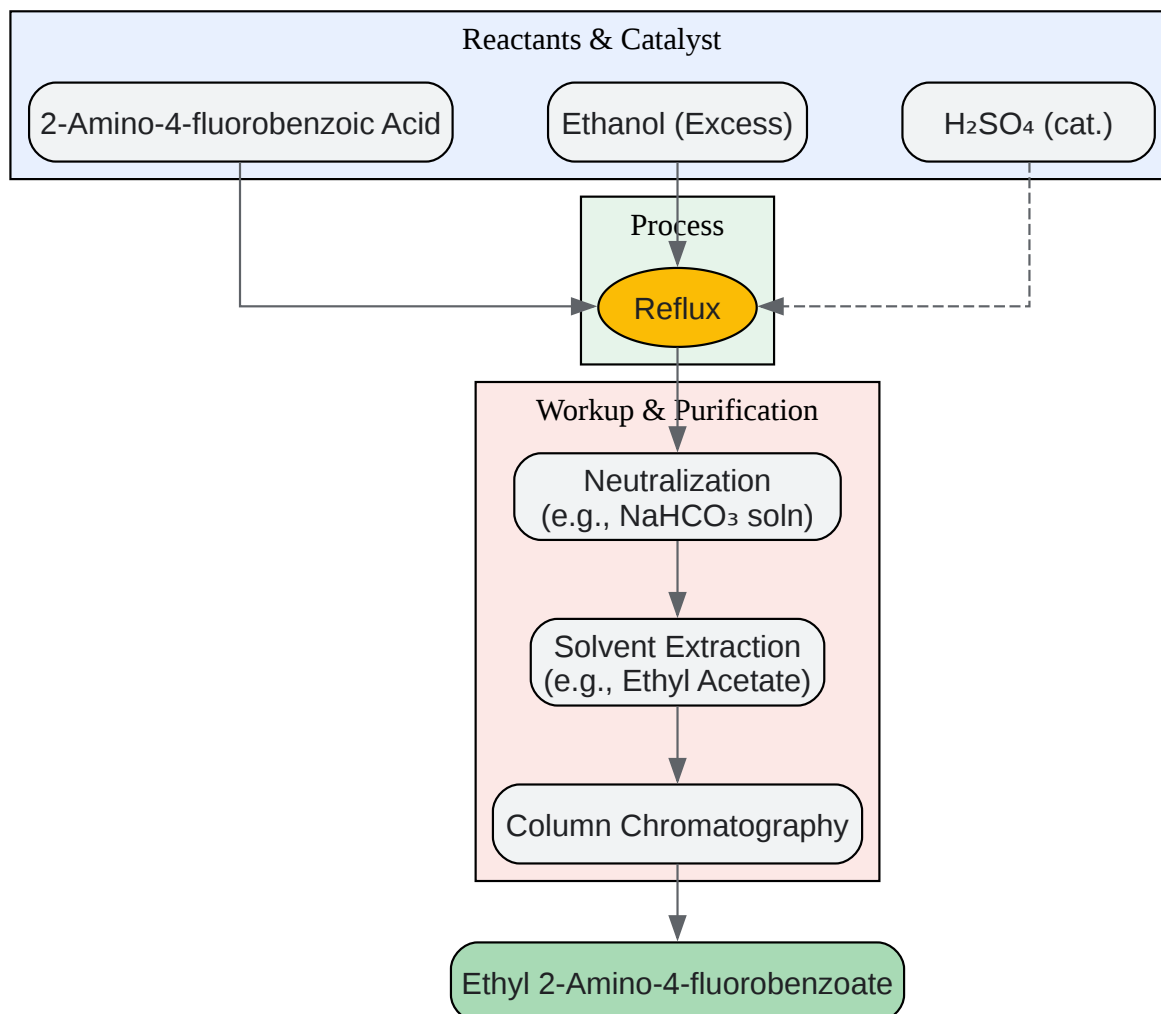
## Synthesis and Mechanistic Insights

**Ethyl 2-Amino-4-fluorobenzoate** is most commonly synthesized from its corresponding carboxylic acid, 2-amino-4-fluorobenzoic acid, via an acid-catalyzed esterification known as the Fischer-Speier esterification.<sup>[6][7]</sup> This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (p-TsOH).<sup>[7][8]</sup>

Mechanism of Fischer Esterification:

The mechanism proceeds through several equilibrium steps. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic alcohol (ethanol) to attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

The workflow for this synthesis is depicted in the diagram below.



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Caption: Generalized workflow for the synthesis of **Ethyl 2-Amino-4-fluorobenzoate**.

## Analytical Characterization & Validation

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any protocol. While experimental spectra are determined empirically, the expected spectroscopic fingerprint can be predicted with high accuracy based on the molecule's structure.

Table 2: Predicted Spectroscopic Data for **Ethyl 2-Amino-4-fluorobenzoate**

Technique	Expected Observations
$^1\text{H}$ NMR	~1.3 ppm (t, 3H): Triplet for the ethyl $-\text{CH}_3$ group. ~4.3 ppm (q, 2H): Quartet for the ethyl $-\text{CH}_2-$ group. ~4.5-5.5 ppm (br s, 2H): Broad singlet for the $-\text{NH}_2$ protons. ~6.3-6.5 ppm (m, 2H): Multiplets for aromatic protons ortho and para to the $-\text{NH}_2$ group. ~7.8 ppm (dd, 1H): Doublet of doublets for the aromatic proton ortho to the ester group, showing coupling to both the adjacent proton and the fluorine atom.
$^{13}\text{C}$ NMR	~14 ppm: Ethyl $-\text{CH}_3$ carbon. ~60 ppm: Ethyl $-\text{O}-\text{CH}_2-$ carbon. ~100-115 ppm: Aromatic C-H carbons, influenced by the electron-donating $-\text{NH}_2$ group and showing C-F coupling. ~150-165 ppm: Aromatic carbons directly bonded to $-\text{NH}_2$ and $-\text{F}$ (quaternary). ~167 ppm: Ester carbonyl carbon ( $-\text{C}=\text{O}$ ).
FT-IR	~3300-3500 $\text{cm}^{-1}$ : Two sharp peaks for the N-H stretches of the primary amine. ~1680-1710 $\text{cm}^{-1}$ : Strong peak for the $\text{C}=\text{O}$ stretch of the ester. ~1250 $\text{cm}^{-1}$ : Strong peak for the C-O stretch of the ester. ~1100-1200 $\text{cm}^{-1}$ : Peak for the C-F stretch.
Mass Spec (EI)	$m/z$ 183: Molecular ion ( $\text{M}^+$ ). $m/z$ 138: Fragment from loss of the ethoxy group ( $-\text{OC}_2\text{H}_5$ ).

Causality: In the  $^1\text{H}$  NMR, the electron-donating amino group ( $-\text{NH}_2$ ) shields the ortho and para protons, shifting them upfield (lower ppm), while the electron-withdrawing ester group deshields its ortho proton, shifting it downfield. The fluorine atom will introduce additional splitting (H-F coupling) on adjacent protons, a key validation feature.

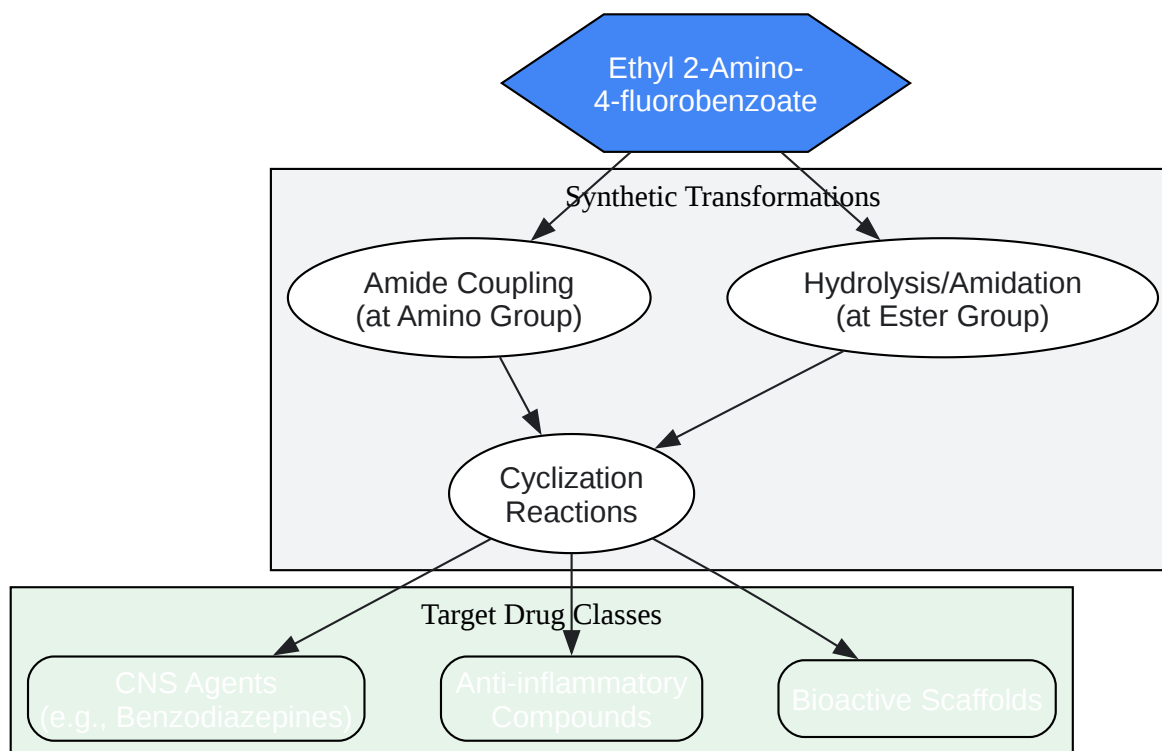
## Applications in Drug Discovery & Development

**Ethyl 2-Amino-4-fluorobenzoate** is not an active pharmaceutical ingredient (API) itself but rather a crucial starting material or intermediate.<sup>[1]</sup> Its bifunctional nature (amine and ester) allows for sequential and regioselective reactions to build molecular complexity.

It is a documented precursor for:

- **Benzodiazepine Analogs:** The core structure is ideal for constructing the diazepine ring system used in anxiolytics and anticonvulsants.<sup>[1]</sup>
- **Anti-inflammatory Agents:** The anthranilate scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
- **Local Anesthetics:** Derivatives of aminobenzoic acids are a well-known class of local anesthetics.<sup>[1]</sup>

The diagram below illustrates its role as a foundational scaffold.



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Caption: Role of **Ethyl 2-Amino-4-fluorobenzoate** as a versatile chemical scaffold.

## Experimental Protocols

The following protocols are provided as a guide for laboratory practice. Researchers should always conduct their own risk assessment before beginning any new procedure.

### Protocol 1: Generalized Synthesis via Fischer Esterification

This protocol is based on standard Fischer esterification procedures for aminobenzoic acids.[8]  
[9]

- Reaction Setup:
  - To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-fluorobenzoic acid (10.0 g, 64.5 mmol).
  - Add absolute ethanol (100 mL). The ethanol serves as both the reactant and the solvent.
  - Stir the suspension to ensure mixing.
- Catalyst Addition:
  - In a fume hood, slowly and carefully add concentrated sulfuric acid (2.0 mL, ~37 mmol) to the stirring suspension. An exotherm may be observed.
- Reaction:
  - Heat the mixture to reflux (approximately 78-80°C) using a heating mantle.
  - Allow the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
- Workup and Neutralization:

- Cool the reaction mixture to room temperature, then chill in an ice bath.
- Slowly pour the cooled mixture into a beaker containing 200 mL of a cold, saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution to neutralize the excess acid. Caution:  $\text{CO}_2$  evolution (foaming) will occur.
- Stir until foaming ceases and the solution is basic (confirm with pH paper).
- Extraction and Isolation:
  - Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
  - Combine the organic layers and wash with brine (1 x 50 mL).
  - Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification:
  - The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

## Protocol 2: Spectroscopic Validation (NMR)

- Sample Preparation:
  - Dissolve approximately 10-15 mg of the purified, dried product in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
  - Transfer the solution to a clean, dry NMR tube.
- Data Acquisition:
  - Acquire a  $^1\text{H}$  NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.
  - Acquire a  $^{13}\text{C}$  NMR spectrum.



- (Optional but recommended) Acquire a  $^{19}\text{F}$  NMR spectrum to confirm the fluorine environment.
- Analysis:
  - Process the spectra and compare the observed chemical shifts, integrations, and coupling constants to the predicted values in Table 2 to confirm the structure of **Ethyl 2-Amino-4-fluorobenzoate**.

## Safety, Handling, and Storage

Proper safety and handling procedures are essential when working with any chemical reagent. While specific toxicity data for this compound is limited, data for related aminobenzoates suggests it should be handled with care.

- Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[\[10\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[\[2\]](#)
- Hazards: Based on analogous compounds, potential hazards include skin irritation and serious eye irritation.[\[11\]](#) In case of contact, flush the affected area with copious amounts of water and seek medical advice.

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